1-Azido-3-bromo-5-(trifluoromethyl)benzene
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Overview
Description
1-Azido-3-bromo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3N3 and a molecular weight of 266.02 g/mol . This compound is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a trifluoromethyl group (-CF3) attached to a benzene ring. It is a pale yellow solid at room temperature and exhibits significant reactivity due to the presence of these functional groups .
Preparation Methods
The synthesis of 1-Azido-3-bromo-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Chemical Reactions Analysis
1-Azido-3-bromo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with a strong nucleophile like sodium methoxide (NaOCH3) can replace the bromo group with a methoxy group.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azido-3-bromo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through substitution and cycloaddition reactions.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-3-bromo-5-(trifluoromethyl)benzene is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.
Bromo Group: The bromo group can participate
Properties
IUPAC Name |
1-azido-3-bromo-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6(3-5)13-14-12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGKWQLLWWPNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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